3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYZAYLRCNHMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities. These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound may alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting cytotoxic effects on cancer cells. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites. These interactions can impact cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiazole derivatives have been shown to localize to the nucleus, where they can interact with DNA or nuclear proteins. This localization can impact gene expression and other nuclear processes.
Biological Activity
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid, also known as (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound, highlighting its unique structure and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.23 g/mol. The compound features a propanoic acid backbone with an amino group and a thiazole derivative attached to the third carbon. This structural combination imparts distinct chemical and biological properties that are valuable for research and development.
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Antimicrobial Properties
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. The potential applications in agriculture include using this compound as a growth stimulant or biofungicide. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, suggesting that this compound may possess similar antimicrobial effects.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. For instance, certain thiazole-integrated compounds have demonstrated significant antiproliferative activity against various cancer cell lines. A study reported that compounds with a thiazole moiety exhibited IC50 values lower than 10 μM against colorectal adenocarcinoma cell lines (Caco2 and HCT116), indicating strong anticancer activity . The structure–activity relationship (SAR) analyses revealed that specific substitutions on the thiazole ring are crucial for enhancing anticancer efficacy.
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Significant antiproliferative activity observed | Caco2, HCT116 | < 10 μM |
| Study 2 | Antimicrobial effects noted against multiple pathogens | Various bacterial strains | Not specified |
| Study 3 | Neuroprotective effects against oxidative stress in PC12 cells | PC12 cells | 10 μM |
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. In vitro studies demonstrated that certain derivatives could reduce oxidative stress-induced damage in neuronal cell lines . This suggests potential therapeutic applications in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving thiazole chemistry. These synthetic routes allow for the production of derivatives that may enhance its biological activity or alter its properties for specific applications .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its thiazole ring structure enables it to participate in various chemical reactions, including condensation and cyclization processes. For instance, it can be utilized in the synthesis of β-amino acids and other derivatives through methods such as the Hantzsch reaction and Gewald reaction .
Biological Research
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. Research indicates that compounds containing the thiazole moiety exhibit significant activity against a range of pathogens, including drug-resistant strains of Staphylococcus aureus and Candida species. For example, derivatives of this compound have shown promising results in inhibiting the growth of these bacteria at low concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Thiazole derivatives are being explored as lead compounds for developing novel anticancer agents .
Agricultural Applications
Enhancement of Crop Yield
Research has demonstrated that this compound can enhance agricultural productivity. A study on rapeseed indicated that applications of this compound improved seed yield and oil content significantly when compared to untreated controls. The optimal concentration for maximum yield was determined to be around 150 mg/L .
Pharmaceutical Development
Drug Development Potential
The compound's ability to interact with biological targets makes it a candidate for drug development. Its structural features allow it to modulate enzyme activity and receptor signaling pathways. Research into its pharmacological properties suggests potential applications in treating conditions such as inflammation and microbial infections .
Data Tables
Case Studies
- Antimicrobial Efficacy Study
- Agricultural Impact Study
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) enhance antimicrobial and cytotoxic activities by increasing electrophilicity .
- Hydrogenated thiazoline rings (e.g., 4-oxo-4,5-dihydro) improve plant growth promotion, likely due to increased solubility .
- Methyl groups (as in the target compound) balance lipophilicity and metabolic stability but may reduce target affinity compared to bulkier substituents .
Key Observations :
- Hantzsch synthesis is widely used for thiazole ring formation but may require optimization for sterically hindered substrates .
- Bromoacetophenone derivatives enable facile introduction of aryl groups but require careful pH control to avoid side reactions .
Physical and Spectroscopic Properties
Comparative data for selected compounds:
Key Observations :
- Cyanophenyl derivatives exhibit broad-spectrum bioactivity due to enhanced membrane permeability .
- The 4-methylthiazole moiety in the target compound may limit bioactivity compared to more polar analogs but could serve as a scaffold for further derivatization .
Preparation Methods
Cyclization-Based Synthesis
A common method involves the cyclization of precursors such as thiourea derivatives with halo-substituted carboxylic acid derivatives under basic or acidic conditions. For example, sodium carbonate-mediated reactions in aqueous media have demonstrated good yields in forming thiazole rings linked to propanoic acid chains.
- Reaction Conditions: Reactions are often conducted in water or ethanol at reflux temperatures (~80-100 °C) for several hours (typically 5 h).
- Bases Used: Sodium carbonate, sodium acetate, or triethylamine are employed to facilitate cyclization.
- Solvent Effects: Water and ethanol provide better yields compared to organic solvents like DMF or acetic acid in some cases, attributed to better solubility and reaction kinetics in protic solvents.
This approach aligns with findings in related thiazole derivatives synthesis, where the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in water and sodium carbonate gave optimal yields, indicating the potential applicability of similar conditions for 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid synthesis.
Acylation of Preformed Thiazole Derivatives
Another strategy involves the acylation of 4-methylthiazol-2-amine or related thiazole intermediates with succinic anhydride or halo-substituted propanoic acid derivatives.
-
- Synthesize 4-methylthiazol-2-amine or its derivatives.
- React with succinic anhydride or 3-(ω-bromoacetyl) derivatives to introduce the propanoic acid side chain.
- Purify the resulting this compound by recrystallization or chromatography.
Reaction Medium: Benzene, glacial acetic acid, or ethanol are commonly used solvents.
- Temperature: Reflux conditions (80-100 °C) for 2-5 hours.
- Yield: Moderate to high yields (48-80%) depending on the method and purification.
This method is supported by analogous syntheses of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids, where acylation of thiazole amines with succinic anhydride in acetic acid gave good yields and purity.
Alternative Synthetic Routes and Catalysis
- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions involving thiazole derivatives and acylating agents, reducing reaction times significantly (e.g., 30 min at 170 °C) while maintaining high yields and purity.
- Use of Coupling Reagents: For amide derivatives of thiazole propanoic acids, coupling reagents like 1,1’-carbonyldimidazole facilitate amide bond formation efficiently, which may be adapted for acid synthesis through analogous activation steps.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The choice of solvent and base significantly affects the yield and purity of the product. Water as a solvent with sodium carbonate base favors environmental friendliness and cost-effectiveness.
- Microwave-assisted synthesis offers a promising route for rapid preparation with high purity, suitable for scale-up.
- The acylation approach is versatile, allowing for structural modifications and functional group tolerance.
- Purification typically involves recrystallization from solvents like dioxane, ethanol, or acetic acid, ensuring crystalline products with defined melting points (e.g., 210-261 °C depending on derivatives).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
